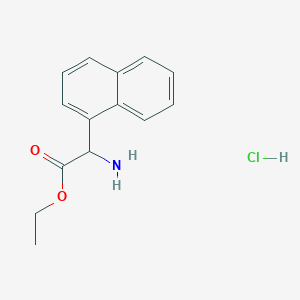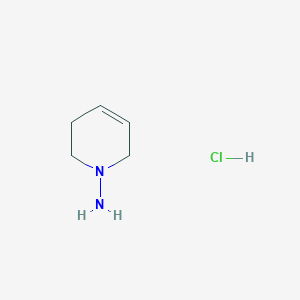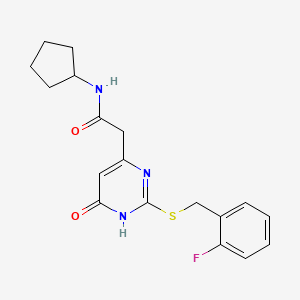
2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is a chemical compound with potential applications in scientific research. This compound is a derivative of azetidine, a four-membered heterocyclic organic compound. The trifluoroethyl group attached to the azetidine ring makes this compound a potential candidate for drug discovery research.
Aplicaciones Científicas De Investigación
Synthesis of Medicinally Important Derivatives
2,2,2-Trifluoroacetic acid (TFA) is instrumental in the synthesis of medicinally significant derivatives. A notable application is in the transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water, facilitated by TFA. This process yields N-aryl β-amino alcohol derivatives, vital in medicinal chemistry. Additionally, the use of azetidines in this reaction produces N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Catalyst-Free Trifluoroethylation of Amines
Trifluoroacetic acid plays a crucial role in the practical, catalyst-free trifluoroethylation of amines. This process exhibits remarkable tolerance to various functional groups and uses TFA as a stable and cost-effective fluorine source. It enables the synthesis of a range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores, either through direct trifluoroethylation of secondary amines or via a three-component coupling involving primary amines, aldehydes, and TFA (Andrews, Faizova, & Denton, 2017).
Preparation of Isoflurane Enantiomers
The synthesis of isoflurane enantiomers, significant in inhalation anesthetic applications, begins with 2,2,2-trifluoroethanol. The process involves resolving the racemic acid intermediate to achieve high optical purities of isoflurane enantiomers, demonstrating TFA's role in producing enantiomerically pure compounds (Huang, Rozov, Halpern, & Vernice, 1993).
Synthesis of Trifluoroacetimidoyl Chlorides
In the preparation of various trifluoroacetimidoyl chlorides, TFA is combined with primary aromatic amines, leading to good yields. This synthesis method demonstrates the versatility of TFA in producing a range of functional compounds (Darehkordi, Khabazzadeh, & Saidi, 2005).
Domino Reaction Catalysis for Synthesis of Dihydropyrroles
TFA acts as an efficient catalyst in the one-pot four-component synthesis of N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates. This domino reaction demonstrates TFA's role as a catalyst in synthesizing complex organic compounds, offering advantages like short reaction time and high yields (Lashkari, Maghsoodlou, Karima, & Kangani, 2018).
Mecanismo De Acción
Target of Action
For instance, trifluoroacetic acid (TFA) is a stronger acid than acetic acid , and it’s widely used in organic chemistry .
Mode of Action
It’s known that trifluoroacetic acid (tfa) is a stronger acid than acetic acid, having an acid ionisation constant, ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base .
Biochemical Pathways
It’s known that tfa is widely used in organic chemistry for various purposes .
Pharmacokinetics
It’s known that tfa is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its bioavailability.
Result of Action
It’s known that tfa is a stronger acid than acetic acid , which could potentially influence its interactions with biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its stability and efficacy in different environments.
Direcciones Futuras
Trifluoroacetic acid is widely used in organic chemistry for various purposes . It is a precursor to many other fluorinated compounds such as trifluoroacetic anhydride, trifluoroperacetic acid, and 2,2,2-trifluoroethanol . It is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid . Its future directions are likely to continue in these areas, with potential for new applications in fluorine chemistry and bioorganic chemistry.
Análisis Bioquímico
Biochemical Properties
The molecule of 2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is characterized by the presence of three fluorine atoms, which confer a strong electrophilic nature and acidity . This property can influence its interactions with various biomolecules, including enzymes and proteins
Molecular Mechanism
Its strong electrophilic nature suggests that it might interact with biomolecules through binding interactions
Propiedades
IUPAC Name |
2,2,2-trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2C2HF3O2/c6-5(7,8)3-10-1-4(9)2-10;2*3-2(4,5)1(6)7/h4H,1-3,9H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFGZGRPXJMKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F9N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3009348.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)
![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)




![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)

